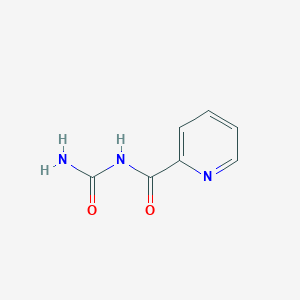
2-Pyridoylurea
Cat. No. B8474893
M. Wt: 165.15 g/mol
InChI Key: NPGJVJULNOPWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04983600
Procedure details


A mixture of sodium (0.23 g, 10 mmol), urea (0.8 g, 13.3 mmol) and liquid ammonia (40 ml) was stirred until the blue colour was discharged, then ethyl 2-pyridinecarboxylic acid (2.85 g, 18.8 mmol) was added all at once. After 1 h the ammonia was evaporated and the residue triturated with water to give the above compound, mp 183°-185° C.




Name
Identifiers


|
REACTION_CXSMILES
|
[Na].[NH2:2][C:3]([NH2:5])=[O:4].C([C:8]1[C:9]([C:14](O)=[O:15])=[N:10][CH:11]=[CH:12][CH:13]=1)C>N>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]=1[C:14]([NH:2][C:3]([NH2:5])=[O:4])=[O:15] |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C(=NC=CC1)C(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred until the blue colour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 1 h the ammonia was evaporated
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue triturated with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the above compound, mp 183°-185° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)NC(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
